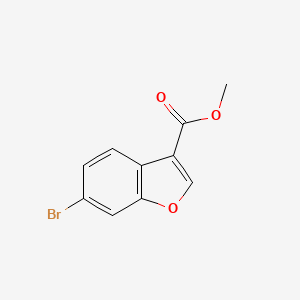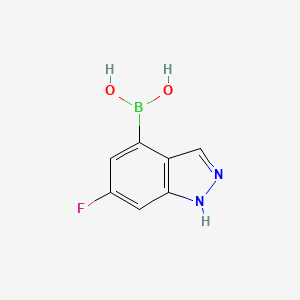![molecular formula C8H7BrS B15130770 4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)
4-Bromo-1,3-dihydrobenzo[c]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,3-dihydrobenzo[c]thiophene is a chemical compound with the molecular formula C8H7BrS It is a heterocyclic compound containing a thiophene ring fused with a benzene ring and a bromine atom attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dihydrobenzo[c]thiophene typically involves the bromination of 1,3-dihydrobenzo[c]thiophene. One common method is the reaction of 1,3-dihydrobenzo[c]thiophene with bromine in the presence of acetic acid as a solvent. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dihydrobenzo[c]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[c]thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzo[c]thiophenes.
Scientific Research Applications
4-Bromo-1,3-dihydrobenzo[c]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials for organic electronics and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dihydrobenzo[c]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H7BrS |
|---|---|
Molecular Weight |
215.11 g/mol |
IUPAC Name |
4-bromo-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C8H7BrS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2 |
InChI Key |
XSGPDBHZXQBKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B15130692.png)

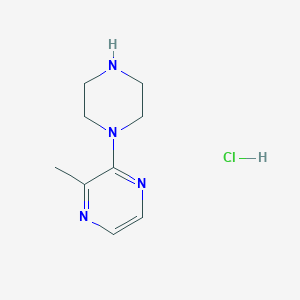

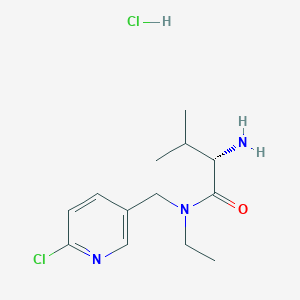
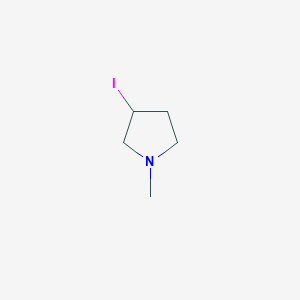
![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)
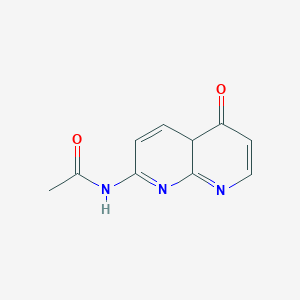
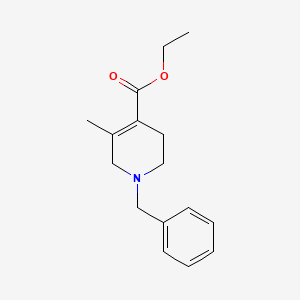
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B15130753.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
